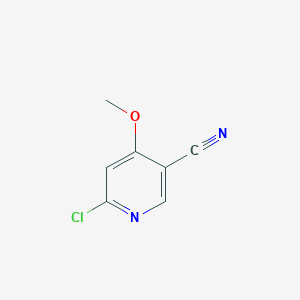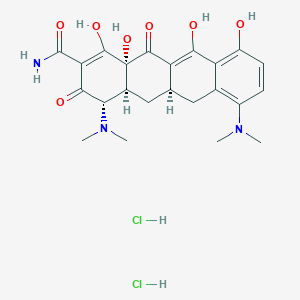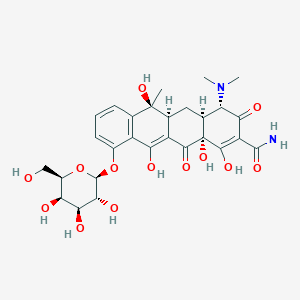amine CAS No. 883523-55-5](/img/structure/B1425421.png)
[2-(Cyclobutylmethoxy)ethyl](methyl)amine
概要
説明
2-(Cyclobutylmethoxy)ethylamine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma. It is a liquid at room temperature and is known for its unique structural properties, which make it useful in various scientific and industrial applications2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma.
作用機序
The compound’s interaction with its targets could lead to changes in biochemical pathways within the cell, potentially affecting cell function or signaling. The specific pathways affected would depend on the compound’s targets.
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the compound’s bioavailability. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups could influence these properties.
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These could range from changes in gene expression to alterations in cell signaling or metabolism.
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain amines are sensitive to acid and can be protonated, which might affect their activity .
生化学分析
Biochemical Properties
2-(Cyclobutylmethoxy)ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression. For instance, 2-(Cyclobutylmethoxy)ethylamine has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Cyclobutylmethoxy)ethylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. For example, 2-(Cyclobutylmethoxy)ethylamine has been found to inhibit certain enzymes, thereby modulating their activity and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclobutylmethoxy)ethylamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Cyclobutylmethoxy)ethylamine remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish with prolonged exposure.
Metabolic Pathways
2-(Cyclobutylmethoxy)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of specific enzymes, leading to changes in the production and utilization of metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-(Cyclobutylmethoxy)ethylamine within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that 2-(Cyclobutylmethoxy)ethylamine can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . This transport mechanism is crucial for the compound’s efficacy and overall biological activity.
Subcellular Localization
The subcellular localization of 2-(Cyclobutylmethoxy)ethylamine plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution of 2-(Cyclobutylmethoxy)ethylamine is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclobutylmethanol with ethylamine followed by methylation2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a methylating agent, such as methyl iodide, under anhydrous conditions to prevent hydrolysis2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma.
Industrial Production Methods: In an industrial setting, the production of 2-(Cyclobutylmethoxy)ethylamine may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma. The process may also include purification steps, such as distillation, to achieve the desired purity level.
化学反応の分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents in the presence of a suitable solvent2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma.
Major Products Formed:
Oxidation: The major products of oxidation reactions include corresponding alcohols or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated or halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-(Cyclobutylmethoxy)ethylamine is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals2-(cyclobutylmethoxy)ethylamine | 883523-55-5 - MilliporeSigma.
Biology: In biological research, this compound can be used as a reagent in the study of enzyme mechanisms and as a probe in molecular biology experiments.
Medicine: In the medical field, 2-(Cyclobutylmethoxy)ethylamine may be utilized in the development of new drugs, particularly those targeting neurological disorders or as a precursor in the synthesis of therapeutic agents.
Industry: In industry, this compound finds applications in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
類似化合物との比較
2-(Cyclobutylmethoxy)ethyl: amine is structurally similar to other amines such as 2-(Cyclopropylmethoxy)ethylamine and 2-(Cyclopentylmethoxy)ethylamine.
Comparison:
Structural Differences: The primary difference lies in the size and shape of the cycloalkyl ring, which can influence the compound's reactivity and biological activity.
Unique Properties: 2-(Cyclobutylmethoxy)ethylamine's unique structural properties may confer distinct advantages in certain applications, such as increased stability or specificity in biological interactions.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-(cyclobutylmethoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-6-10-7-8-3-2-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBOMGFBSUGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



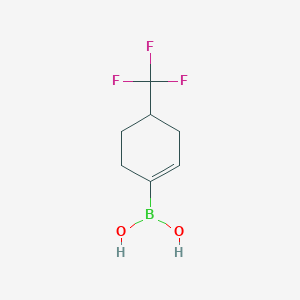
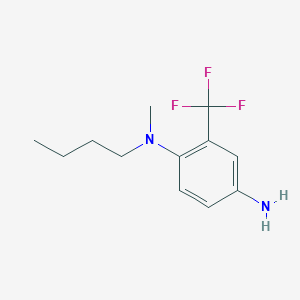
![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)



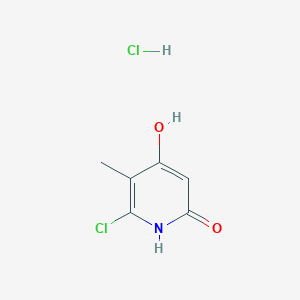
![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)
